Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide

sulfonamide evidence gap procurement caution

N-(3,4-Dichlorophenyl)-3-methylbenzenesulfonamide is a dichlorophenyl-substituted benzenesulfonamide with no published quantitative pharmacology. It is primarily procured as a chemical scaffold for systematic SAR exploration, particularly to assess the impact of removing the 5-chloro substituent present in its closest characterized analog (CHEMBL1172129). Organizations with internal kinase profiling capabilities may screen it alongside that analog to evaluate selectivity shifts. If found inactive, it serves as a negative control. No reference data exist; procurement assumes self-characterization.

Molecular Formula C13H11Cl2NO2S
Molecular Weight 316.2g/mol
CAS No. 667912-40-5
Cat. No. B492576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide
CAS667912-40-5
Molecular FormulaC13H11Cl2NO2S
Molecular Weight316.2g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H11Cl2NO2S/c1-9-3-2-4-11(7-9)19(17,18)16-10-5-6-12(14)13(15)8-10/h2-8,16H,1H3
InChIKeyNBNFLANLYZDHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 15 mg / 30 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide (CAS 667912-40-5) Procurement Baseline


N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative categorized as a dichlorophenyl-substituted benzenesulfonamide. Despite its listing on several chemical supplier and screening-compound marketplaces, a comprehensive search of accessible primary research papers, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB) returned no published quantitative pharmacology, selectivity profiling, or head-to-head comparator studies for this precise structure . The closest analog with publicly available bioactivity data is 5-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide (CHEMBL1172129), which differs by a single chlorine substituent on the benzenesulfonamide ring [1].

Risks of Generic Substitution for N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide (667912-40-5)


Currently, no quantitative evidence exists to demonstrate that N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide is functionally interchangeable with its closest commercially available analogs, such as the 4-methyl isomer (CAS 16964-21-9) or the monochloro analog N-(4-chlorophenyl)-3-methylbenzenesulfonamide (Hit2Lead SC-7116756). In the absence of comparative IC50, Ki, or selectivity data, any assumption of equivalence is scientifically unsupported. The structurally nearest compound with documented bioactivity, 5-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide, exhibits IC50 values ranging from 400 nM (CDK7) to >100,000 nM (CDK6) [1], highlighting that even minor substituent variations in this chemical family can produce large differences in target engagement. Therefore, procurement decisions must not rely on class-level assumptions.

Quantitative Differentiation Evidence for N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide (667912-40-5)


Direct Comparative Pharmacological Data Not Available for the Target Compound

No direct head-to-head comparison data could be located for N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide against any named comparator in any assay system. The structurally closest analog with quantitative data is 5-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide, which shows an IC50 of 400 nM against human CDK7/Cyclin H/MAT1 and 800 nM against human CDK1/cyclin B [1]. However, these values cannot be extrapolated to the target compound because the additional chlorine substituent is known to significantly alter electronic properties and target binding in sulfonamide series.

sulfonamide evidence gap procurement caution

Absence of Selectivity Profiling Precludes Differentiation from In-Class Alternatives

No selectivity panel data (e.g., kinase profiling, CEREP panel, or safety pharmacology screens) were found for N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide. The closest analog, 5-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide, displays a selectivity window between CDK7 (IC50 400 nM) and CDK6 (IC50 110,000 nM) of approximately 275-fold [1]. Whether the target compound would exhibit a broader or narrower selectivity window is entirely unknown, as the des-chloro modification may alter both potency and off-target engagement.

selectivity kinase panel data gap

Physicochemical Differentiation: No Experimentally Measured LogP or Solubility Data Available

No experimentally determined logP, aqueous solubility, or permeability data were found in authoritative databases for N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide. The monochloro analog N-(4-chlorophenyl)-3-methylbenzenesulfonamide (Hit2Lead SC-7116756) has a reported calculated logP of 3.98 and calculated logSW of -4.65 . However, the addition of a second chlorine in the target compound is expected to increase logP and decrease aqueous solubility, though the magnitude cannot be quantified without experimental measurement.

physicochemical properties logP solubility

Application Scenarios for N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide (667912-40-5) Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold for SAR Studies

Given the complete absence of published biological data, the primary application scenario for N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide is as a chemical scaffold for systematic structure-activity relationship (SAR) exploration. Researchers may procure this compound to establish baseline activity in their own assay systems, particularly if they are investigating the impact of removing the 5-chloro substituent present in the slightly more characterized analog 5-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide [1]. However, users should be aware that no reference data exist to guide expected outcomes.

In-House Kinase or Enzyme Panel Screening

Organizations with internal kinase profiling capabilities may include this compound in discovery panels. The closest analog has demonstrated measurable, albeit weak, activity against CDK family kinases (IC50 values from 400 nM to >100 µM) [1]. The target compound could be screened alongside this analog to assess whether removal of the sulfonamide-ring chlorine alters kinase selectivity. This scenario assumes the procuring organization has established assay infrastructure and is comfortable operating without published reference data.

Negative Control or Tool Compound for Sulfonamide Target Classes

If internal testing reveals that N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide is inactive against a target of interest, it may serve as a negative control to demonstrate that activity in a related series is dependent on specific substituents. This application depends entirely on the procurement team's willingness to invest in characterization, as no published data currently support or refute activity against any specific target.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.